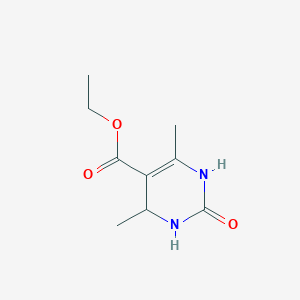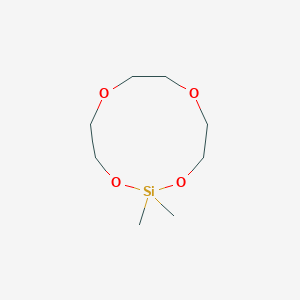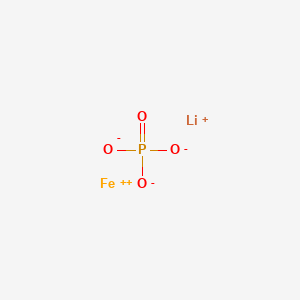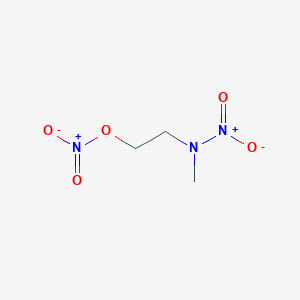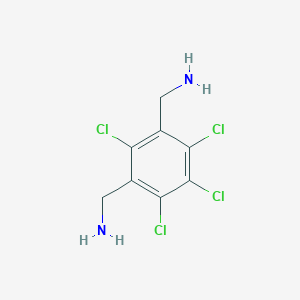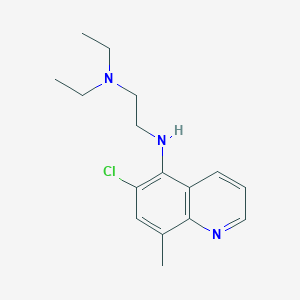![molecular formula C21H20N2O4 B103698 1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione CAS No. 15472-07-8](/img/structure/B103698.png)
1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione, commonly known as INDY, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. INDY belongs to the class of indole derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
作用機序
The exact mechanism of action of INDY is not fully understood, but it is believed to act through multiple pathways. INDY has been shown to inhibit the activity of several enzymes involved in the growth and survival of cancer cells, including topoisomerase II and cyclin-dependent kinases. INDY has also been shown to inhibit the activity of pro-inflammatory cytokines and reduce the production of reactive oxygen species, which contribute to inflammation and oxidative stress.
生化学的および生理学的効果
INDY has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. INDY has been shown to induce apoptosis in cancer cells and inhibit their growth, making it a promising candidate for cancer treatment. INDY has also been shown to reduce inflammation and oxidative stress, which contribute to the development of many chronic diseases. In addition, INDY has been shown to improve cognitive function and protect against neurodegeneration in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of INDY is its unique chemical structure, which makes it a promising candidate for drug development. INDY has been shown to have a range of therapeutic applications, including cancer, inflammation, and neurological disorders, making it a versatile compound for research. However, one limitation of INDY is its low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of INDY and its potential side effects.
将来の方向性
There are several future directions for research on INDY. One area of research is the development of more efficient synthesis methods for INDY that can improve its solubility and bioavailability. Another area of research is the development of INDY derivatives that can improve its pharmacological properties and reduce potential side effects. In addition, more research is needed to fully understand the mechanism of action of INDY and its potential therapeutic applications in various diseases. Overall, INDY is a promising compound for drug development and has the potential to make significant contributions to the field of medicine.
合成法
The synthesis of INDY involves the reaction of 3-(2-methoxyphenoxy)pyrrolidine with indole-3-carboxaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with ethyl chloroformate to yield INDY.
科学的研究の応用
INDY has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. INDY has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In addition, INDY has anti-inflammatory properties that make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. INDY has also been studied for its potential neuroprotective effects and its ability to improve cognitive function in animal models of Alzheimer's disease.
特性
CAS番号 |
15472-07-8 |
|---|---|
製品名 |
1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione |
分子式 |
C21H20N2O4 |
分子量 |
364.4 g/mol |
IUPAC名 |
1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione |
InChI |
InChI=1S/C21H20N2O4/c1-26-18-8-4-5-9-19(18)27-14-10-11-23(13-14)21(25)20(24)16-12-22-17-7-3-2-6-15(16)17/h2-9,12,14,22H,10-11,13H2,1H3 |
InChIキー |
HWPVQNJIZNNHHP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC2CCN(C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
正規SMILES |
COC1=CC=CC=C1OC2CCN(C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
同義語 |
1-(INDOL-3-YLGLYOXYLOYL)-3-(O-METHOXYPHENOXY)PYRROLIDINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



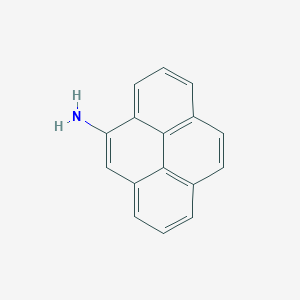
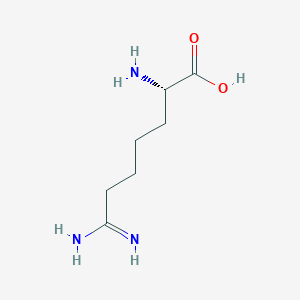
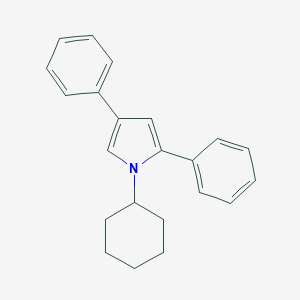
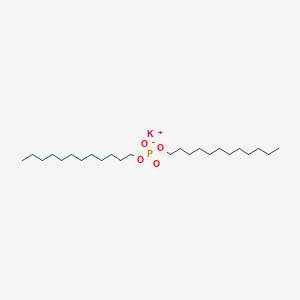

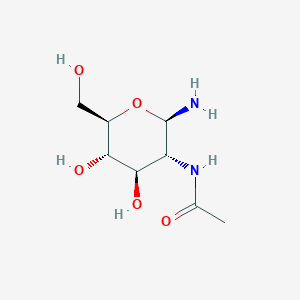
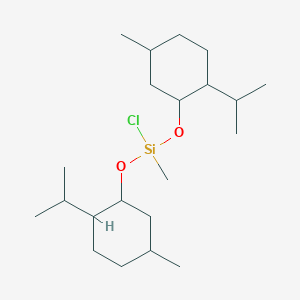
![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)
